molecular formula C16H13N3O2S B2734072 (E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 69438-10-4

(E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B2734072
CAS No.: 69438-10-4
M. Wt: 311.36
InChI Key: GZTZMWJZAWZZQK-VCHYOVAHSA-N
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Description

(E)-2-((4-Nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a Schiff base derivative synthesized via condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 4-nitrobenzaldehyde. This compound belongs to a class of tetrahydrobenzo[b]thiophene derivatives, which are characterized by a bicyclic structure combining a thiophene ring and a cyclohexene moiety.

Properties

IUPAC Name

2-[(E)-(4-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c17-9-14-13-3-1-2-4-15(13)22-16(14)18-10-11-5-7-12(8-6-11)19(20)21/h5-8,10H,1-4H2/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTZMWJZAWZZQK-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological effects, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydrobenzo[b]thiophene derivatives, which are known for their pharmacological properties. The synthesis typically involves the condensation of 4-nitrobenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Various methods have been employed to optimize yields and purity, including microwave-assisted synthesis and multi-component reactions .

Antioxidant Activity

Recent studies have demonstrated that tetrahydrobenzo[b]thiophene derivatives exhibit significant antioxidant properties. For instance, compounds derived from this scaffold have shown inhibition rates of free radical-induced lipid oxidation ranging from 19% to 30%, comparable to ascorbic acid . The total antioxidant capacity (TAC) assay has been utilized to evaluate these effects systematically.

Anticancer Properties

The compound has been evaluated for its potential as an anticancer agent. Research indicates that certain derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, including U937 and MDA-MB-231 cells. Notably, compounds with specific linkers have shown isoform-selective inhibition of histone deacetylases (HDAC), which are crucial in cancer progression . The discovery of these HDAC inhibitors represents a promising avenue for developing targeted cancer therapies.

Anti-inflammatory Effects

Tetrahydrobenzo[b]thiophene derivatives have also been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models, suggesting their potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications at various positions on the tetrahydrobenzo[b]thiophene ring can significantly affect their potency and selectivity against specific biological targets. For example:

  • Substitution patterns on the benzylidene moiety influence antioxidant activity.
  • The presence of electron-donating or electron-withdrawing groups can enhance or diminish anticancer efficacy .

Case Studies

Several case studies illustrate the biological potential of this compound:

  • Antioxidant Evaluation : A study analyzed multiple derivatives for TAC using the phosphomolybdenum method. Compounds were benchmarked against ascorbic acid, with several demonstrating significant antioxidant activity.
  • Cancer Cell Line Studies : In vitro testing revealed that specific derivatives induced apoptosis in breast cancer cells through HDAC inhibition mechanisms. The compounds' ability to arrest the cell cycle at the G0/G1 phase was particularly noted.
  • Inflammation Models : In vivo studies using animal models showed that certain derivatives reduced inflammation markers significantly compared to control groups.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves the condensation of appropriate amines with carbonitriles under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydrobenzo[b]thiophene derivatives, including this compound. Research indicates that this compound exhibits significant activity against various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds derived from this scaffold have shown promising results as isoform-selective HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell growth and survival .

Antioxidant Activity

In addition to its anticancer properties, derivatives of tetrahydrobenzo[b]thiophene have been evaluated for their antioxidant activities. Studies have demonstrated that certain compounds within this class exhibit antioxidant potency comparable to established antioxidants like ascorbic acid. This property may contribute to their therapeutic potential in preventing oxidative stress-related diseases .

Analgesic Effects

Some derivatives have also been investigated for their analgesic properties. In experimental models, these compounds showed effectiveness in reducing pain responses comparable to standard analgesics. This suggests a broader therapeutic scope for tetrahydrobenzo[b]thiophene derivatives beyond oncology .

Case Studies and Research Findings

StudyFindings
Study on HDAC Inhibition Compounds derived from tetrahydrobenzo[b]thiophene demonstrated selective inhibition against HDAC1 and HDAC6 with significant antiproliferative effects on cancer cell lines .
Antioxidant Study Compounds exhibited antioxidant activities that were comparable to ascorbic acid, suggesting potential use in oxidative stress-related conditions .
Analgesic Activity Evaluation Certain derivatives showed analgesic effects exceeding those of metamizole in mouse models .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation to form an amine derivative, a critical reaction for modifying biological activity:
Reaction :
(E)-2-((4-nitrobenzylidene)amino)-THBT-3-carbonitrileH2/PdCEtOH, RT(E)-2-((4-aminobenzylidene)amino)-THBT-3-carbonitrile\text{(E)-2-((4-nitrobenzylidene)amino)-THBT-3-carbonitrile} \xrightarrow[H_2/Pd-C]{\text{EtOH, RT}} \text{(E)-2-((4-aminobenzylidene)amino)-THBT-3-carbonitrile}

  • Conditions : Hydrogen gas (1 atm), palladium-on-carbon catalyst, ethanol solvent, room temperature.

  • Yield : ~85–92% after purification.

  • Application : The resulting amine serves as an intermediate for synthesizing Schiff base derivatives with enhanced pharmacological profiles.

Carbonitrile Hydrolysis

The carbonitrile group can be hydrolyzed to a carboxylic acid or amide under acidic/basic conditions:

Reaction Pathway Conditions Product
Acidic hydrolysisConc. HCl, reflux (6–8 h)2-((4-nitrobenzylidene)amino)-THBT-3-carboxylic acid
Basic hydrolysisNaOH (10%), H₂O, 80°C (4 h)2-((4-nitrobenzylidene)amino)-THBT-3-carboxamide
  • Mechanism : Protonation of the nitrile followed by nucleophilic water attack.

  • Applications : Carboxylic acid derivatives are precursors for esterification or peptide coupling.

Imine (Schiff Base) Reactivity

The benzylidene amino group participates in reversible reactions:

Hydrolysis to Amine and Aldehyde

Reaction :
(E)-Schiff baseH2O/H+Δ2-amino-THBT-3-carbonitrile+4nitrobenzaldehyde\text{(E)-Schiff base} \xrightarrow[H_2O/H^+]{Δ} \text{2-amino-THBT-3-carbonitrile} + 4-nitrobenzaldehyde

  • Conditions : Dilute HCl (pH 3–4), 60°C, 2–3 h.

  • Equilibrium : Favors Schiff base formation in anhydrous conditions.

Nucleophilic Additions

The imine nitrogen reacts with Grignard reagents or hydrides:
Example :
(E)-Schiff base+R-MgBr2-((4-nitrobenzyl)(R)amino)-THBT-3-carbonitrile\text{(E)-Schiff base} + \text{R-MgBr} \rightarrow \text{2-((4-nitrobenzyl)(R)amino)-THBT-3-carbonitrile}

  • Applications : Introduces alkyl/aryl groups to modulate lipophilicity.

Electrophilic Aromatic Substitution

The electron-rich tetrahydrobenzo[b]thiophene ring undergoes nitration or sulfonation:

Reaction Conditions Position Yield
NitrationHNO₃/H₂SO₄, 0°CC-565%
SulfonationSO₃/H₂SO₄, 50°CC-658%
  • Directing Effects : The electron-donating amino group ortho-directs substitutions .

Cyclization Reactions

The β-enaminonitrile scaffold facilitates heterocycle formation:
Reaction with Ethanoic Anhydride :
Enaminonitrile(CH3CO)2OrefluxTetrahydrothieno[2,3-d]pyrimidin-4-one\text{Enaminonitrile} \xrightarrow[(CH₃CO)₂O]{\text{reflux}} \text{Tetrahydrothieno[2,3-d]pyrimidin-4-one}

  • Conditions : 4 h reflux in acetic anhydride .

  • Mechanism : Acetylation followed by intramolecular cyclization .

Photochemical Reactivity

UV irradiation induces EZ isomerization of the nitrobenzylidene group:

  • Quantum Yield : 0.45 in methanol.

  • Reversibility : Thermal relaxation reverts to E-isomer (half-life: 12 h at 25°C).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is structurally related to other Schiff base derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, differing primarily in the substituents on the benzylidene moiety. Key analogs include:

Compound Name Substituent Key Features References
(E)-2-((4-Chlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 4-Cl Higher yield (82%), triclinic crystal system, stabilized by C–H···O interactions
(E)-2-((2-Methoxybenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 2-OCH₃ Methoxy group enhances electron density; crystallizes in P-1 space group
(E)-2-((2,3-Dihydroxybenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 2,3-di-OH Stabilized by O–H···N and π∙∙∙π interactions; DFT-optimized structure matches X-ray data
(E)-2-((4-(Diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 4-N(CH₂CH₃)₂, 2-OH Electron-donating diethylamino group alters electronic transitions; potential bioactivity
(E)-2-((Furan-2-ylmethylene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (BESB2) Furan-2-yl Non-aromatic substituent; distinct UV-Vis absorption due to extended conjugation

Spectroscopic and Computational Insights

  • FT-IR and NMR: The nitro group’s presence in the target compound would result in a characteristic NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ in FT-IR. In ¹H NMR, the azomethine proton (CH=N) resonates at δ 8.2–8.5 ppm, slightly downfield compared to electron-rich analogs (e.g., δ 8.0–8.2 ppm for 4-OCH₃) .
  • DFT Studies: Computational analyses of similar compounds reveal that electron-withdrawing groups (e.g., NO₂, Cl) lower the HOMO-LUMO gap, enhancing electrophilicity. For example, the 4-Cl derivative exhibits a HOMO-LUMO gap of 3.8 eV, while methoxy-substituted analogs show gaps >4.0 eV .

Q & A

Q. Why do antiproliferative results vary across studies for structurally similar analogs?

  • Factors : Variations in cell line sensitivity (e.g., HA22T vs. HEPG-2 liver cancer cells), assay protocols (MTT vs. SRB), and impurity profiles (e.g., HPLC purity <95%) contribute to discrepancies. Rigorous analytical validation (LC-MS, HRMS) is essential .

Q. What analytical techniques ensure purity and stability of the compound during storage?

  • Techniques : Reverse-phase HPLC (C18 column, MeCN:H₂O gradient) detects degradation products. Accelerated stability studies (40°C/75% RH) identify hydrolytic susceptibility of the nitrile group .

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